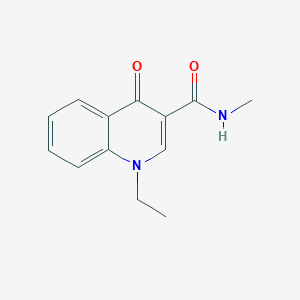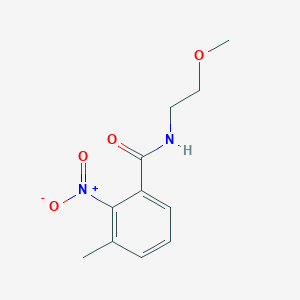
N-(3-氯苯基)-6-甲氧基-1-(2-甲基苯基)-1,3,4,9-四氢-2H-β-咔啉-2-甲酰胺
描述
Synthesis Analysis
The synthesis of related beta-carboline derivatives often involves intricate chemical reactions, employing various reagents and conditions to achieve the desired molecular architecture. For instance, the preparation of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylates demonstrates the complexity of synthesizing beta-carboline compounds, where NBO analysis and conformational studies highlight the nuanced understanding of their molecular behavior (Düsman et al., 2005).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by their cyclic composition, which is crucial for their chemical behavior and interactions. Studies like those on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provide insights into the structural determination and conformational preferences of similar compounds through techniques such as X-ray diffraction, highlighting the importance of molecular geometry in understanding the compound's properties (Özer et al., 2009).
Chemical Reactions and Properties
Beta-carboline compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The formation of N-methoxy-N-methylamides from carboxylic acids, for example, underlines the reactive nature of these compounds and their potential utility in synthetic chemistry (Lee & Park, 2002). Such reactions are pivotal in the development of new chemical entities and the exploration of their chemical properties.
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application and handling. Investigations into compounds like 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione shed light on these aspects through crystallographic analysis, offering a basis for understanding the physical characteristics of related compounds (Shi et al., 2007).
Chemical Properties Analysis
The chemical behavior of beta-carboline derivatives, including their reactivity, stability, and interaction with other molecules, is a key area of study. Research on the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carbolines highlights the chemical properties and potential applications of these compounds in fields such as food chemistry and pharmacology (Goh et al., 2015).
科学研究应用
合成方法和表征
该领域的研究所往往集中于与β-咔啉和氯苯基化合物相关的衍生物的合成和表征。例如,研究已经开发了合成具有芳基取代基变化的衍生物的方法,包括氯苯基基团,并使用元素分析、红外光谱和核磁共振光谱对这些化合物进行了表征。此类研究为材料科学和生物活性分子开发中的进一步应用提供了基础知识(Özer 等人,2009)。
生物活性
已经研究了β-咔啉及其相关结构的衍生物的细胞毒性和抗菌活性。三唑环和其他修饰的引入已被证明可以增强生物活性,证明了这些化合物在新疗法开发中的潜力(Salehi 等人,2016)。这表明像 N-(3-氯苯基)-6-甲氧基-1-(2-甲基苯基)-1,3,4,9-四氢-2H-β-咔啉-2-甲酰胺这样的化合物可能具有值得研究的尚未探索的生物活性。
分子设计以增强性能
正在进行针对具有特定功能特性(例如电致变色材料)的分子进行设计和合成研究。这些研究涉及开发具有特定取代基的新型化合物,以实现所需的物理和化学特性,表明具有复杂结构的化合物(包括β-咔啉衍生物)在先进材料应用中的潜力(Chang & Liou,2008)。
抗菌和抗真菌特性
已经合成并评估了具有氯苯基基团和相关结构的化合物,以了解其抗菌和抗真菌特性。这些研究有助于寻找新的抗菌剂,表明像所讨论化合物这样的化合物可能找到应用的领域(Desai 等人,2011)。
属性
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-1-(2-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-16-6-3-4-9-20(16)25-24-21(22-15-19(32-2)10-11-23(22)29-24)12-13-30(25)26(31)28-18-8-5-7-17(27)14-18/h3-11,14-15,25,29H,12-13H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAZAZHEYMBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC(=CC=C4)Cl)C5=C(N3)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)


![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)
![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)
